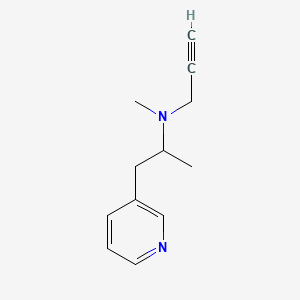

3-Azadeprenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Azadeprenyl (3-ADA) is a naturally occurring compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as polyhydroxyalkanoates (PHAs) and is found in many plants, bacteria, and fungi. 3-ADA has a range of biochemical and physiological effects that have been studied in laboratory and clinical settings.

Scientific Research Applications

Alternatives to Animal Testing

3-Azadeprenyl, a compound of interest in scientific research, has implications in the development of alternatives to animal testing. The search for methods that reduce, refine, or replace animal experiments is ongoing. Techniques involving alternative organisms and methods can provide insights into drug and chemical testing, aiming to minimize the use of animals in scientific experiments (Doke & Dhawale, 2013).

Role in Aging and Parkinsonism

Research has delved into the age-related dynamics of brain monoamine oxidase (MAO) activity, with a focus on its role in aging and the development of age-related pathologies, such as parkinsonism. The interaction mechanisms of MAO with certain compounds, including the selective MAO-B inhibitor deprenyl, have been analyzed. Deprenyl's use in geriatric practice as a treatment for parkinsonism and its potential as a geroprotector are highlighted, underscoring the importance of further research into compounds like 3-Azadeprenyl and their applications in aging and neurodegenerative diseases (Burchinsky & Kuznetsova, 1992).

Antibacterial Applications

The antibacterial properties of azithromycin, a semisynthetic derivative with improved pharmacokinetic characteristics over erythromycin, offer insights into the applications of compounds like 3-Azadeprenyl. Azithromycin's activity against various pathogens, including Gram-negative organisms and atypical pathogens, along with its pharmacodynamics allowing for once-daily dosing, illustrates the potential for developing new antibacterial agents with enhanced efficacy and convenience (Dunn & Barradell, 1996).

Advancements in Gene Therapy

The exploration of alternative polyadenylation (APA) and its role in gene regulation showcases the potential applications of 3-Azadeprenyl in gene therapy. APA's influence on gene expression and its implications for therapeutic interventions highlight the need for ongoing research into the mechanisms of gene regulation and how compounds like 3-Azadeprenyl could play a role in enhancing gene therapy outcomes (Chen et al., 2017).

Mechanism of Action

Target of Action

It is known that 3-azadeprenyl is a research chemical used in various applications

Mode of Action

It is known that (-)-deprenyl, a related compound, has become the golden standard of MAO-B inhibitors . It possesses dopamine potentiating and antioxidant properties; however, its effects cannot be explained solely by the enzyme inhibitory action . (-)-Deprenyl prevents the toxicity of certain selective neurotoxins . The complexity of its pharmacological effects reflects the action of both the parent compound and the active metabolites . Similar studies on 3-Azadeprenyl could provide insights into its mode of action.

Biochemical Pathways

As a research chemical, it may be involved in various biochemical reactions depending on the context of the research .

Result of Action

As a research chemical, its effects may vary depending on the context of the research .

properties

IUPAC Name |

N-methyl-N-prop-2-ynyl-1-pyridin-3-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-4-8-14(3)11(2)9-12-6-5-7-13-10-12/h1,5-7,10-11H,8-9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWJGKNZEUOHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)N(C)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675643 |

Source

|

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076198-88-3 |

Source

|

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.